Amine Basicity Differentiation: N-Cyclohexylglycine Exhibits >5 Orders of Magnitude Higher pKRNH₂⁺ Than N-β-Naphthylglycine
Direct experimental comparison of acid dissociation constants reveals that N-cyclohexylglycine (pKCOOH = 2.70, pKRNH₂⁺ = 9.83) and N-β-naphthylglycine (pKCOOH = 2.26, pKRNH₂⁺ = 4.46) differ fundamentally in amine basicity when measured under identical conditions [1]. The cyclohexyl-substituted derivative maintains amine basicity comparable to glycine and other N-alkylglycines, whereas the β-naphthyl analog exhibits anomalously low basicity due to electronic effects of the aromatic system.
| Evidence Dimension | Amine group acid dissociation constant (pKRNH₂⁺) |
|---|---|
| Target Compound Data | pKRNH₂⁺ = 9.83 |
| Comparator Or Baseline | N-β-naphthylglycine: pKRNH₂⁺ = 4.46 |
| Quantified Difference | ΔpKRNH₂⁺ = 5.37 (target compound is ~2.3 × 10⁵ times more basic at the amine position) |
| Conditions | pH method at 25 °C in 30% ethanol solution with 0.10 M sodium perchlorate |
Why This Matters
A 5.37 pKa unit difference fundamentally alters protonation state at physiological pH (~7.4), directly impacting solubility, membrane permeability, and metal coordination behavior, making N-cyclohexylglycine and N-β-naphthylglycine non-interchangeable in any pH-sensitive application.
- [1] Chen YT, Chi C, Hsü KY. The Dissociation Constants of N-Cyclohexylglycine and N-β-Naphthylglycine. Acta Chimica Sinica. Department of Chemistry, Nankai University. View Source
